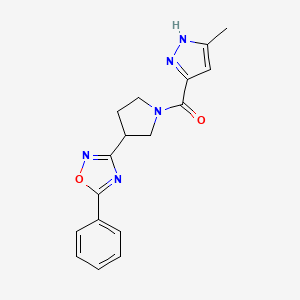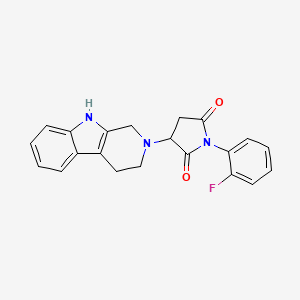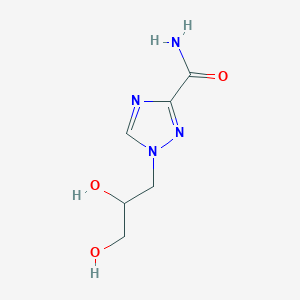
(3-methyl-1H-pyrazol-5-yl)(3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is a complex organic compound that features a combination of pyrazole, pyrrolidine, and oxadiazole rings
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized by reacting hydrazine with a 1,3-diketone under acidic conditions.
Formation of the Oxadiazole Ring: The oxadiazole ring is often formed by cyclization of a diacylhydrazine precursor in the presence of a dehydrating agent such as phosphorus oxychloride.
Coupling of the Rings: The pyrazole and oxadiazole rings are then coupled with a pyrrolidine derivative through a series of condensation reactions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of high-throughput screening techniques to identify the most efficient catalysts and reaction conditions.
化学反応の分析
Types of Reactions
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole and oxadiazole rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted pyrazole or oxadiazole derivatives.
科学的研究の応用
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole has several scientific research applications:
Medicinal Chemistry: The compound is investigated for its potential as an anti-inflammatory, anticancer, and antimicrobial agent.
Materials Science: It is studied for its potential use in the development of novel polymers and materials with unique electronic properties.
Biological Studies: The compound is used in studies related to enzyme inhibition and receptor binding.
作用機序
The mechanism of action of 3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole involves its interaction with specific molecular targets:
Enzyme Inhibition: The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity.
Receptor Binding: It can bind to specific receptors on cell surfaces, modulating signal transduction pathways and cellular responses.
類似化合物との比較
Similar Compounds
3-Methyl-1H-pyrazole-5-carboxylic acid: A simpler pyrazole derivative with similar structural features.
1,2,4-Oxadiazole derivatives: Compounds with the oxadiazole ring, known for their diverse biological activities.
Pyrrolidine derivatives: Compounds containing the pyrrolidine ring, widely studied for their pharmacological properties.
Uniqueness
3-[1-(3-Methyl-1H-pyrazole-5-carbonyl)pyrrolidin-3-yl]-5-phenyl-1,2,4-oxadiazole is unique due to the combination of three different heterocyclic rings, which imparts distinct chemical and biological properties
特性
分子式 |
C17H17N5O2 |
|---|---|
分子量 |
323.35 g/mol |
IUPAC名 |
(5-methyl-1H-pyrazol-3-yl)-[3-(5-phenyl-1,2,4-oxadiazol-3-yl)pyrrolidin-1-yl]methanone |
InChI |
InChI=1S/C17H17N5O2/c1-11-9-14(20-19-11)17(23)22-8-7-13(10-22)15-18-16(24-21-15)12-5-3-2-4-6-12/h2-6,9,13H,7-8,10H2,1H3,(H,19,20) |
InChIキー |
WTOPPEUQKFQBAU-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=NN1)C(=O)N2CCC(C2)C3=NOC(=N3)C4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![Ethyl 4-[2-(10,11-dihydro-5H-dibenzo[B,F]azepin-5-YL)-2-oxoethyl]tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B14962500.png)
![2-{[2-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)-2-oxoethyl]sulfanyl}-N-(2-methoxyphenyl)acetamide](/img/structure/B14962504.png)
![1-[1-(4-Acetylphenyl)-2,5-dioxopyrrolidin-3-yl]piperidine-4-carboxamide](/img/structure/B14962506.png)
![2-{2-[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]-1H-pyrrol-1-yl}-1-(6-methyl-2,3-dihydro-4H-1,4-benzoxazin-4-yl)ethanone](/img/structure/B14962509.png)
![Ethyl 3-(4-chlorophenyl)-4-oxo-3,4-dihydropyrazolo[5,1-d][1,2,3,5]tetraazine-8-carboxylate](/img/structure/B14962520.png)

![9-(3-bromo-4-hydroxy-5-methoxyphenyl)-6,6-dimethyl-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962533.png)
![Ethyl 4-({4-amino-6-[(4-ethoxyphenyl)amino]-1,3,5-triazin-2-yl}methyl)piperazine-1-carboxylate](/img/structure/B14962534.png)
![ethyl 4-[2-(4-chlorophenyl)-4-hydroxy-3-(4-methoxybenzoyl)-5-oxo-2,5-dihydro-1H-pyrrol-1-yl]benzoate](/img/structure/B14962540.png)
![9-(2-methoxyphenyl)-6-(4-methoxyphenyl)-5,6,7,9-tetrahydro[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B14962543.png)
![N-[2-(5-fluoro-1H-indol-3-yl)ethyl]-4-methoxy-N-(thiophen-2-ylmethyl)benzenesulfonamide](/img/structure/B14962546.png)
![2-bromo-N'-[1-(4-methoxyphenyl)-2,5-dioxopyrrolidin-3-yl]benzohydrazide](/img/structure/B14962547.png)

